

# Jaconine: A Technical Overview of its Chemical Structure and Biological Implications

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## Compound of Interest

Compound Name: *Jaconine*

Cat. No.: *B1672729*

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## Introduction

**Jaconine** is a naturally occurring pyrrolizidine alkaloid found in various plant species of the *Senecio* genus, most notably in tansy ragwort (*Senecio jacobaea*).<sup>[1]</sup> As a member of the pyrrolizidine alkaloid family, **Jaconine** is of significant interest to researchers due to its potential hepatotoxicity and its role in plant-herbivore interactions. This technical guide provides a comprehensive overview of the chemical structure of **Jaconine**, its known properties, and the general mechanisms underlying its biological activity.

## Chemical Structure and Properties

**Jaconine** is structurally related to other pyrrolizidine alkaloids, such as jacobine. Early research by Bradbury and Willis in 1956 established that jacobine and **jaconine** are interconvertible, with the addition and loss of hydrogen chloride suggesting that jacobine contains an ethylene oxide ring, while **jaconine** is the corresponding chlorohydrin.<sup>[2]</sup>

The definitive chemical structure of **Jaconine** is characterized by a necine base esterified with a necic acid. Its key chemical identifiers and properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>26</sub> ClNO <sub>6</sub>	[3]
Molecular Weight	387.85 g/mol	[4]
CAS Number	480-75-1	[3]
IUPAC Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 <sup>14,17</sup> ]heptadec-11-ene-3,8-dione	[4]
InChI Key	CKPJPJSVQMEGBC-YLFNNMARSA-N	[4]
SMILES	C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O	[4]

Note on Spectroscopic Data: Detailed experimental <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, mass spectrometry fragmentation, and infrared spectroscopy data for **Jaconine** are not readily available in the published scientific literature. While some analytical studies have used techniques like gas chromatography-mass spectrometry (GC-MS) to identify **Jaconine** in plant extracts, the raw spectral data and detailed interpretations are often not included in these publications.

## Experimental Protocols: Isolation of Pyrrolizidine Alkaloids from *Senecio jacobaea*

While a specific, detailed protocol for the isolation of pure **Jaconine** is not widely published, the following is a representative method for the extraction of pyrrolizidine alkaloids from *Senecio jacobaea*, which can be adapted and further purified to yield **Jaconine**.

Objective: To extract a crude mixture of pyrrolizidine alkaloids from dried *Senecio jacobaea* plant material.

Materials:

- Dried, ground *Senecio jacobaea* plant material

- Methanol
- Sulfuric acid (0.5 M)
- Ammonia solution (25%)
- Dichloromethane
- Anhydrous sodium sulfate
- Rotary evaporator
- pH meter or pH paper
- Separatory funnel
- Filter paper

#### Methodology:

- Extraction:
  - Macerate 100 g of dried, powdered *Senecio jacobaea* plant material in 500 mL of methanol for 24 hours at room temperature.
  - Filter the extract and repeat the extraction process with the plant residue two more times.
  - Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
- Acid-Base Extraction:
  - Dissolve the resulting residue in 100 mL of 0.5 M sulfuric acid.
  - Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
  - Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

- Extract the now basic aqueous solution with 3 x 50 mL of dichloromethane. The pyrrolizidine alkaloids will partition into the organic phase.
- Purification and Concentration:
  - Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
  - Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
- Further Purification (Conceptual):
  - The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like **Jaconine**. The specific solvent systems for these chromatographic steps would need to be optimized based on the polarity of **Jaconine** relative to other co-extracted alkaloids.

## Biological Activity and Mechanism of Toxicity

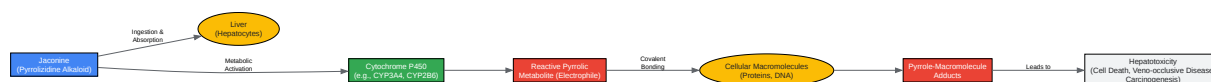
**Jaconine**, as a pyrrolizidine alkaloid, is known to be hepatotoxic, and potentially carcinogenic, mutagenic, and teratogenic.[5] The toxicity of these alkaloids is not inherent to the parent compound but arises from its metabolic activation in the liver.

The primary mechanism of pyrrolizidine alkaloid-induced hepatotoxicity involves a multi-step process:

- Metabolic Activation: In the liver, cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, metabolize the non-toxic pyrrolizidine alkaloid into a highly reactive pyrrolic ester. [6][7] This conversion is a critical step in the toxification pathway.
- Formation of Adducts: The electrophilic pyrrolic metabolites can then readily react with cellular nucleophiles, forming covalent adducts with proteins and DNA.[5][6]
- Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to hepatotoxicity.[5] This can manifest as liver damage, veno-occlusive

disease, and in chronic cases, liver cirrhosis and cancer.[8]

The general pathway for the metabolic activation and toxicity of hepatotoxic pyrrolizidine alkaloids is illustrated in the diagram below.



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**Figure 1:** General metabolic activation and toxicity pathway of hepatotoxic pyrrolizidine alkaloids like **Jaconine**.

## Conclusion

**Jaconine** is a chlorinated pyrrolizidine alkaloid with a well-defined chemical structure, though detailed public spectroscopic data remains scarce. Its primary significance lies in its contribution to the toxicity of plants in the *Senecio* genus. The mechanism of its biological activity is understood to follow the general pathway of other hepatotoxic pyrrolizidine alkaloids, involving metabolic activation in the liver to reactive pyrrolic species that cause cellular damage. Further research is warranted to fully characterize the specific biological effects of purified **Jaconine** and to obtain a complete spectroscopic profile using modern analytical techniques. This would be invaluable for toxicological studies and for the development of analytical standards for food and feed safety.

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